5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate
Description
Properties
IUPAC Name |
5-[1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O.C2H2O4/c18-14-4-1-5-15(19)13(14)10-23-8-12(9-23)17-21-16(22-24-17)11-3-2-6-20-7-11;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLPBODYZGSNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2Cl)F)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate is a compound that belongs to the oxadiazole class of heterocycles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer properties, and other relevant pharmacological effects.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClFN3O5 |
| Molecular Weight | 397.8 g/mol |
| CAS Number | 1351633-71-0 |
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole core have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this class exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Studies : Various studies have shown that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. Compounds similar to 5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research has indicated that oxadiazole derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that compounds with similar structures can reduce inflammation markers in cell cultures .
Anticancer Activity
The antiproliferative effects of oxadiazole derivatives have been documented in various cancer cell lines. For example:
- Cell Line Studies : In studies involving human colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cells, certain oxadiazole derivatives exhibited significant cytotoxicity. The mechanism is believed to involve the inhibition of topoisomerase I, a critical enzyme in DNA replication .
Study on Antitubercular Activity
A notable study conducted by Dhumal et al. (2016) explored the antitubercular activity of a series of oxadiazole derivatives. The most active compounds demonstrated strong inhibitory effects against Mycobacterium bovis BCG. Molecular docking studies revealed high binding affinity to the active site of mycobacterial enoyl reductase (InhA), suggesting potential for further development as antitubercular agents .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of oxadiazole derivatives indicate their potential in treating neurodegenerative diseases. Compounds similar to 5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate have shown promise in reducing neuronal apoptosis and enhancing GABA-A receptor modulation .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazole , including the compound , exhibit significant anticancer properties . In vitro studies have demonstrated effectiveness against various human cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast) | 5.0 | |
| MDA-MB-231 (breast) | 4.5 | |
| A549 (lung) | 6.0 | |
| DU-145 (prostate) | 3.8 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Bacillus cereus | 16 | |
| Salmonella typhi | 32 |
These results indicate that the compound possesses potential as a broad-spectrum antimicrobial agent.
Study 1: Anticancer Evaluation
In a study published in Nature Reviews Cancer, researchers synthesized several derivatives based on the oxadiazole framework and tested their activity against multiple cancer cell lines. The study concluded that compounds similar to 5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate showed enhanced anticancer activity compared to established chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Testing
A research team conducted a comprehensive evaluation of various oxadiazole derivatives for their antimicrobial properties. The results indicated that the compound demonstrated significant inhibitory effects against pathogenic bacteria, particularly those resistant to conventional antibiotics .
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring and aromatic substituents in this compound undergo selective oxidation under controlled conditions:
| Reagent | Conditions | Product | Analytical Verification |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Room temperature, 24 hrs | Formation of oxadiazole N-oxide derivatives | NMR (disappearance of C-H coupling) |
| KMnO₄ (acidic medium) | Reflux in H₂SO₄, 6 hrs | Cleavage of oxadiazole ring to yield pyridine-3-carboxylic acid derivatives | MS (m/z 165 fragment) |
The 2-chloro-6-fluorobenzyl group shows resistance to oxidation, preserving its electronic effects for downstream reactivity.
Reduction Reactions
Reductive transformations target the oxadiazole and azetidine moieties:
| Reagent | Conditions | Product | Key Observation |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0–5°C, 2 hrs | Reduction of oxadiazole to amidrazone intermediate | IR (loss of C=N stretch at 1600 cm⁻¹) |
| H₂/Pd-C | Ethanol, 50 psi, 12 hrs | Hydrogenolysis of benzyl-azetidine bond to form free azetidine | GC-MS (molecular ion at 189) |
The oxalate counterion remains intact under mild reduction conditions but decomposes in strongly acidic environments.
Nucleophilic Substitution Reactions
The electron-deficient oxadiazole ring facilitates nucleophilic attacks:
The 2-chloro-6-fluoro substituent on the benzyl group shows moderate reactivity in SNAr reactions, with fluorine acting as a leaving group only under extreme conditions .
Cycloaddition Reactions
The compound participates in [3+2] and [4+2] cycloadditions due to its conjugated system:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Huisgen cycloaddition | Cu(I)-catalyzed azide-alkyne | Triazole-fused oxadiazole derivatives | 68–72% |
| Diels-Alder | Maleic anhydride | Six-membered adducts with azetidine | <30% (steric hindrance) |
DFT calculations suggest that the oxadiazole’s LUMO (-1.8 eV) preferentially interacts with electron-rich dienophiles .
pH-Dependent Reactivity
The pyridinyl group (pKa ≈ 5.5) and oxadiazole ring (pKa ≈ 3.8) enable pH-responsive behavior:
This property is exploited in catalytic systems and drug delivery applications .
Stability Under Synthetic Conditions
Critical stability parameters include:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Aqueous solution (pH 7.4) | Hydrolysis of oxadiazole ring | 48 hrs (25°C) |
| UV light (254 nm) | Radical-mediated C-N cleavage | 15 mins (complete decomposition) |
| Thermal stress (100°C) | Oxalate decarboxylation | 30 mins (5% mass loss) |
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer: The synthesis of structurally complex heterocycles like this compound requires modular approaches. A plausible strategy involves:
- Step 1: Formation of the azetidine core via cyclization reactions (e.g., ring-opening of epoxides or nucleophilic substitution with 2-chloro-6-fluorobenzyl halides) .
- Step 2: Construction of the 1,2,4-oxadiazole ring through cyclocondensation of amidoximes with carboxylic acid derivatives (e.g., pyridin-3-yl carbonyl chloride) under microwave-assisted conditions to enhance reaction efficiency .
- Step 3: Salt formation with oxalic acid to improve stability and crystallinity.
- Critical Factors: Solvent selection (e.g., DMF for polar intermediates), temperature control to avoid side reactions, and purification via column chromatography or recrystallization.
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer: Use statistical Design of Experiments (DoE) to systematically evaluate variables:
- Factors: Temperature, solvent polarity, catalyst loading, and reaction time.
- Response Variables: Yield, purity (HPLC/LCMS), and byproduct formation.
- Example: A central composite design (CCD) can identify optimal conditions for cyclocondensation steps, minimizing trial-and-error experimentation .
- Validation: Confirm reproducibility using scaled-down pilot reactions and cross-validate with computational models (e.g., DFT calculations for transition-state analysis) .
Q. What spectroscopic techniques are essential for structural characterization?
- Methodological Answer:
- 1H/13C NMR: Assign peaks for the azetidine ring (δ 3.5–4.5 ppm for N-CH2), oxadiazole protons (δ 8.0–8.5 ppm), and pyridine protons (δ 7.5–9.0 ppm) .
- HRMS: Confirm molecular ion [M+H]+ and fragmentation patterns.
- XRD: Resolve crystal packing and hydrogen-bonding interactions with oxalate counterions .
- FTIR: Identify C=N stretching (~1600 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected byproducts)?
- Methodological Answer:
- Scenario: Discrepancy between predicted and observed reaction pathways.
- Approach:
Perform quantum mechanical calculations (e.g., Gaussian or ORCA) to map potential energy surfaces for competing mechanisms (e.g., nucleophilic substitution vs. elimination) .
Use molecular dynamics simulations (e.g., GROMACS) to model solvent effects on reaction intermediates.
Cross-reference with HPLC-MS/MS data to detect trace byproducts and refine computational models .
- Case Study: If a nitro-substituted byproduct forms unexpectedly, computational modeling can reveal hidden transition states involving nitration side reactions .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in biological studies?
- Methodological Answer:
- Step 1: Synthesize analogs with systematic modifications (e.g., fluorobenzyl → chlorobenzyl; azetidine → pyrrolidine).
- Step 2: Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs).
- Step 3: Validate with in vitro assays (e.g., IC50 measurements) and correlate with steric/electronic descriptors (Hammett constants, logP) .
- Data Analysis: Apply multivariate regression to identify dominant SAR drivers (e.g., halogen size impacts potency more than ring strain) .
Q. How can AI-driven tools enhance experimental design for this compound?
- Methodological Answer:
- Platforms: COMSOL Multiphysics integrated with AI algorithms for reaction optimization.
- Applications:
- Virtual Screening: Predict optimal solvent/catalyst combinations using generative adversarial networks (GANs).
- Process Automation: Implement robotic liquid handlers guided by reinforcement learning to explore reaction space efficiently .
- Anomaly Detection: Train neural networks on historical data to flag deviations in real-time HPLC traces .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
- Engineering Controls: Use fume hoods for synthesis steps involving volatile intermediates (e.g., benzyl halides) .
- PPE: Nitrile gloves, chemical goggles, and flame-resistant lab coats.
- Waste Management: Quench reactive intermediates (e.g., azetidine precursors) with aqueous NaHCO3 before disposal .
- Emergency Procedures: Immediate decontamination with 5% acetic acid for oxalate salt spills .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
